

An In-Depth Technical Guide to N-[4-(Difluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-(Difluoromethoxy)acetanilide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[4-(difluoromethoxy)phenyl]acetamide, a key chemical intermediate with significant applications in pharmaceutical development. The document details its chemical identity, physicochemical properties, and strategic importance in medicinal chemistry, particularly as a bioisosteric analogue and a precursor to high-value active pharmaceutical ingredients (APIs). A detailed, field-proven protocol for its synthesis via the acetylation of 4-(difluoromethoxy)aniline is presented, alongside methodologies for its characterization using modern analytical techniques. This guide is intended to serve as a critical resource for scientists engaged in organic synthesis, medicinal chemistry, and the development of novel therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

N-[4-(difluoromethoxy)phenyl]acetamide, also known by its common name **4'-(Difluoromethoxy)acetanilide**, has emerged as a compound of interest for drug development professionals. Its primary significance lies in its role as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole.^[1] Furthermore, its structural features, specifically the difluoromethoxy group, make it a valuable scaffold in the design of novel drug candidates.

The difluoromethoxy ($-\text{OCHF}_2$) moiety is a bioisosteric replacement for the more common methoxy ($-\text{OCH}_3$) group. This substitution is a strategic tool in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of a drug candidate. The strong carbon-fluorine bonds in the difluoromethoxy group are less susceptible to enzymatic cleavage compared to the C-H bonds in a methoxy group, thereby reducing metabolic degradation. This increased stability can lead to improved bioavailability and a longer duration of action for the API.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of N-[4-(difluoromethoxy)phenyl]acetamide is essential for its effective use in a research and development setting.

Identifier	Value
IUPAC Name	N-[4-(difluoromethoxy)phenyl]acetamide[2]
Synonyms	4'-(Difluoromethoxy)acetanilide, N-(4-Difluoromethoxyphenyl)acetamide
CAS Number	22236-11-9[2]
Molecular Formula	$\text{C}_9\text{H}_9\text{F}_2\text{NO}_2$ [2]
Molecular Weight	201.17 g/mol [2]
Canonical SMILES	<chem>CC(=O)NC1=CC=C(C=C1)OC(F)F</chem> [2]
Appearance	White to off-white solid
Melting Point	114-115 °C

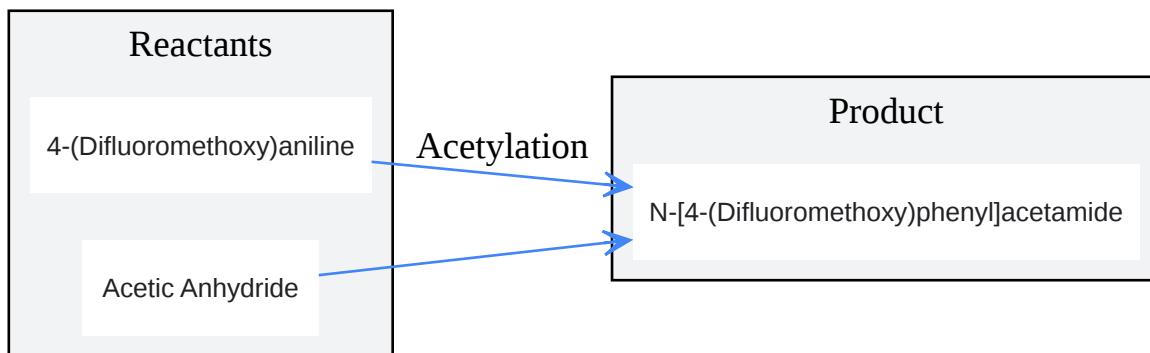
Synthesis of N-[4-(Difluoromethoxy)phenyl]acetamide: A Validated Protocol

The most common and efficient laboratory-scale synthesis of N-[4-(difluoromethoxy)phenyl]acetamide is achieved through the N-acetylation of 4-

(difluoromethoxy)aniline. This method is reliable and provides a high yield of the desired product.

Reaction Principle

The synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 4-(difluoromethoxy)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate leaving group to form the stable amide product.



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Caption: Synthesis of N-[4-(Difluoromethoxy)phenyl]acetamide.

Experimental Protocol

Materials:

- 4-(Difluoromethoxy)aniline
- Acetic anhydride
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hexanes

- Ethyl acetate

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethoxy)aniline (1 equivalent) in dichloromethane (DCM).
- Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 equivalents) dropwise.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until the cessation of gas evolution.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to obtain N-[4-(difluoromethoxy)phenyl]acetamide as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized N-[4-(difluoromethoxy)phenyl]acetamide.

Spectroscopic Analysis

- ^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ^1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, the amide proton, and the unique triplet for the proton of the difluoromethoxy group.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ^{13}C NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon, the aromatic carbons, and the carbon of the difluoromethoxy group, which will appear as a triplet due to coupling with the two fluorine atoms.
- IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-F stretching vibrations.
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak $[\text{M}]^+$ and characteristic fragmentation patterns.

Chromatographic Purity Assessment

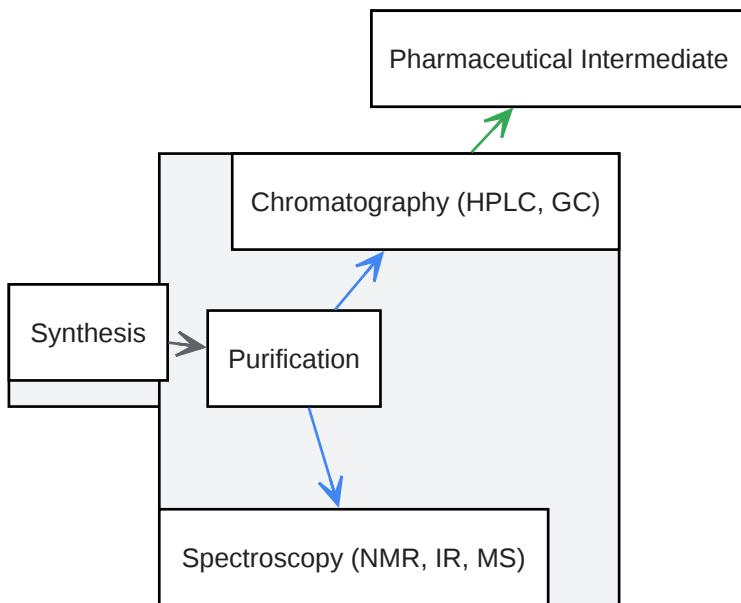
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of N-[4-(difluoromethoxy)phenyl]acetamide.

General HPLC Method:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).

General GC-MS Method:

- Column: A non-polar or medium-polarity capillary column.
- Carrier Gas: Helium.
- Detection: Mass spectrometry (MS) for identification and quantification.



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Caption: Experimental workflow for N-[4-(difluoromethoxy)phenyl]acetamide.

Applications in Drug Discovery and Development

The primary application of N-[4-(difluoromethoxy)phenyl]acetamide is as a key building block in the multi-step synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its role as a registered starting material underscores its importance in the pharmaceutical industry.

Beyond its use as a synthetic intermediate, the difluoromethoxyacetanilide scaffold is of interest to medicinal chemists for the design of new chemical entities. The difluoromethoxy group, as a metabolically robust bioisostere of a methoxy group, can be strategically incorporated into drug candidates to improve their pharmacokinetic properties. This can lead to the development of more effective and safer drugs with improved dosing regimens.

Conclusion

N-[4-(difluoromethoxy)phenyl]acetamide is a chemical compound of considerable strategic importance in the pharmaceutical sciences. Its utility as a key intermediate and a valuable structural motif for drug design is well-established. This technical guide provides the essential information and protocols for its synthesis and characterization, empowering researchers and

drug development professionals to effectively utilize this compound in their scientific endeavors. The continued exploration of fluorinated bioisosteres, such as the difluoromethoxy group, will undoubtedly contribute to the advancement of modern medicinal chemistry.

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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to N-[4-(Difluoromethoxy)phenyl]acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591020#iupac-name-for-4-difluoromethoxy-acetanilide>]

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